1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(Benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Mechanism of Action
Target of Action
This involves identifying the specific proteins or enzymes in the body that the compound interacts with. These targets are often identified through a combination of biochemical assays and genetic studies .
Mode of Action
This refers to how the compound interacts with its target. It could inhibit the target’s activity, enhance it, or modify it in some other way. This is usually studied using a combination of biochemical assays, structural biology techniques like X-ray crystallography, and computational modeling .
Biochemical Pathways
This involves mapping out the series of biochemical reactions that are affected by the compound’s action. This can be done using techniques like metabolomics, which involves measuring the levels of various metabolites in a cell or tissue .
Pharmacokinetics
This involves studying how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). This is typically studied in animal models before moving on to human trials .
Result of Action
This involves studying the cellular and molecular effects of the compound’s action. This can involve a wide range of studies, from looking at the compound’s effects on cell growth and survival, to its effects on the expression of specific genes .
Action Environment
This involves studying how various factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action. This can be studied using a combination of in vitro (test tube) experiments and in vivo (animal model) studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common method starts with the sulfonation of benzene to form benzenesulfonyl chloride. This intermediate is then reacted with N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-amine under controlled conditions to yield the final product. The reaction conditions often require the use of a base, such as pyridine, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Research is ongoing to explore its potential as an antibacterial and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity.
Benzenesulfonyl chloride: An intermediate in the synthesis of sulfonamides.
N-phenylsulfonamide: A related sulfonamide with different substituents
Uniqueness
1-(Benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-14-18(27(24,25)20(3)16-10-6-4-7-11-16)15(2)21(19-14)26(22,23)17-12-8-5-9-13-17/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUMSZOFKQFVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.